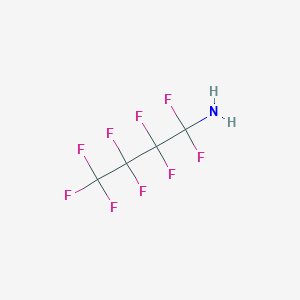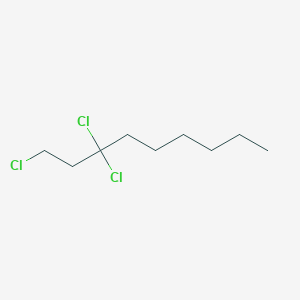silane CAS No. 76752-38-0](/img/structure/B14445632.png)
[(4-Chloro-2-methylbutan-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methylbutan-2-yl)oxysilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 4-chloro-2-methylbutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylbutan-2-yl)oxysilane typically involves the reaction of 4-chloro-2-methyl-2-butanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-2-methylbutan-2-yl)oxysilane may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-methylbutan-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium iodide.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chloro-2-methyl-2-butanol and trimethylsilanol.
Oxidation: Various oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-methylbutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of (4-Chloro-2-methylbutan-2-yl)oxysilane involves its reactivity towards various nucleophiles and electrophiles. The silicon-oxygen bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-methylbutan-2-yl)oxysilane
- (4-Chloro-2-methylbutan-2-yl)oxymethylsilane
Uniqueness
(4-Chloro-2-methylbutan-2-yl)oxysilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
76752-38-0 |
|---|---|
Molekularformel |
C8H19ClOSi |
Molekulargewicht |
194.77 g/mol |
IUPAC-Name |
(4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H19ClOSi/c1-8(2,6-7-9)10-11(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
HHLLDPWYGRATAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


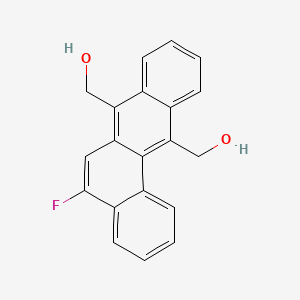
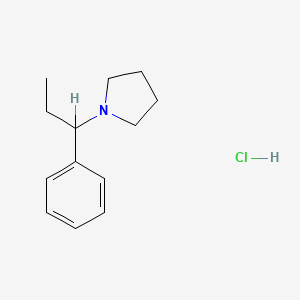
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
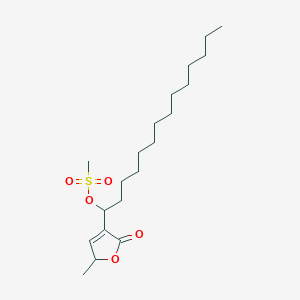

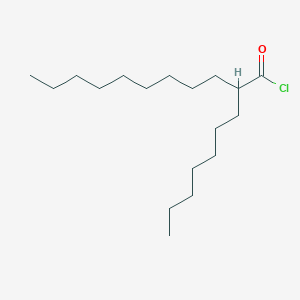


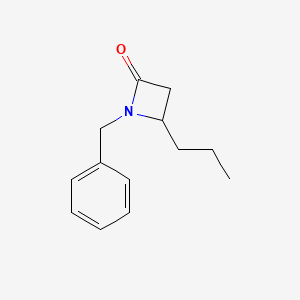
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
